(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxy-2-(3-iodopyridin-1-ium-1-yl)oxolan-3-olate
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Overview
Description
(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxy-2-(3-iodopyridin-1-ium-1-yl)oxolan-3-olate is a synthetic analogue of nicotinamide adenine dinucleotide, where the nicotinamide moiety is replaced by 3-iodopyridine
Preparation Methods
Synthetic Routes and Reaction Conditions: (2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxy-2-(3-iodopyridin-1-ium-1-yl)oxolan-3-olate can be synthesized through enzymatic transglycosidation. This method involves the use of nicotinamide adenine dinucleotide nucleosidase from pig brain to facilitate the transglycosidation reaction . The process requires multiple chromatographic purifications to ensure the purity of the final product .
Industrial Production Methods: While specific industrial production methods for 3-iodopyridine-adenine dinucleotide are not well-documented, the enzymatic synthesis approach mentioned above can be scaled up for industrial applications. The key challenge lies in optimizing the reaction conditions and purification steps to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: (2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxy-2-(3-iodopyridin-1-ium-1-yl)oxolan-3-olate undergoes several types of chemical reactions, including:
Reduction: The compound can be chemically reduced to the corresponding 1,4-dihydropyridine.
Substitution: The iodine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Reduction: The major product of the reduction reaction is the corresponding 1,4-dihydropyridine.
Substitution: The products of substitution reactions depend on the nucleophile used and can vary widely.
Scientific Research Applications
(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxy-2-(3-iodopyridin-1-ium-1-yl)oxolan-3-olate has several scientific research applications, including:
Mechanism of Action
(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxy-2-(3-iodopyridin-1-ium-1-yl)oxolan-3-olate functions primarily as a hydrogen acceptor in enzymatic reactions. It competes with nicotinamide adenine dinucleotide for binding to dehydrogenases, thereby inhibiting their activity . The iodine atom in the pyridine ring plays a crucial role in its binding affinity and inhibitory properties.
Comparison with Similar Compounds
- 3-Chloropyridine-adenine dinucleotide
- 3-Bromopyridine-adenine dinucleotide
- 3-Aminopyridine-adenine dinucleotide
Comparison: (2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxy-2-(3-iodopyridin-1-ium-1-yl)oxolan-3-olate is unique due to the presence of the iodine atom, which provides distinct chemical properties such as higher atomic mass and different reactivity compared to its chloro, bromo, and amino analogues . These differences make it particularly useful as a heavy-atom derivative for X-ray crystallography and as a specific inhibitor in enzyme studies.
Properties
CAS No. |
56541-70-9 |
---|---|
Molecular Formula |
C20H25IN6O13P2 |
Molecular Weight |
746.3 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxy-2-(3-iodopyridin-1-ium-1-yl)oxolan-3-olate |
InChI |
InChI=1S/C20H25IN6O13P2/c21-9-2-1-3-26(4-9)19-15(30)13(28)10(38-19)5-36-41(32,33)40-42(34,35)37-6-11-14(29)16(31)20(39-11)27-8-25-12-17(22)23-7-24-18(12)27/h1-4,7-8,10-11,13-16,19-20,28-29,31H,5-6H2,(H,32,33)(H,34,35)(H2,22,23,24)/t10-,11-,13-,14-,15-,16-,19-,20-/m1/s1 |
InChI Key |
JCBHIKMAWHWWIU-HISDBWNOSA-N |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)[O-])I |
SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)[O-])I |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)[O-])I |
Synonyms |
3-INAD 3-iodopyridine-adenine dinucleotide |
Origin of Product |
United States |
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